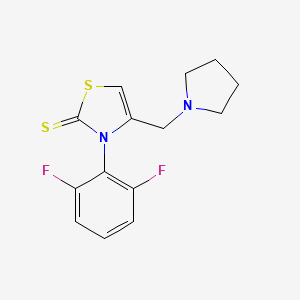

![molecular formula C21H20BrN3O B2462203 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-78-7](/img/structure/B2462203.png)

1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

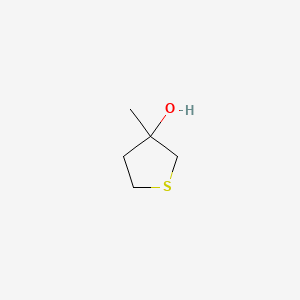

This compound is a pyrrolopyrazine derivative. Pyrrolopyrazines are a class of compounds containing a pyrrolopyrazine moiety, which consists of a pyrrole ring fused to a pyrazine ring . The presence of the bromophenyl and m-tolyl groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrolopyrazine core with a bromophenyl group attached at one position and an m-tolyl group attached at the nitrogen .Chemical Reactions Analysis

As a pyrrolopyrazine derivative, this compound could potentially participate in a variety of chemical reactions. The bromine atom on the phenyl ring, for example, might make it a good candidate for further functionalization via nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity : A study by Seo et al. (2019) explored the synthesis of compounds with the dihydropyrrolo[1,2-a]pyrazine ring and found that these compounds exhibited potent anticancer activity in prostate cancer and breast cancer cells. They demonstrated that a specific derivative significantly inhibited cell viability and induced apoptosis in cancer cells (Seo et al., 2019).

Synthesis of Novel Compounds : Gad-Elkareem et al. (2011) researched the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to dihydropyrrolo[1,2-a]pyrazine. This study focused on the chemical synthesis and potential antimicrobial activities of these novel compounds (Gad-Elkareem et al., 2011).

Antimicrobial Evaluation : Altalbawy (2013) synthesized bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their antimicrobial properties, showcasing the potential of dihydropyrrolo[1,2-a]pyrazine derivatives in antimicrobial applications (Altalbawy, 2013).

Cytotoxicity in Cancer Cells : Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential application in cancer therapy (Hassan et al., 2014).

Electronics and Nonlinear Optical Properties : Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and explored their electronic and nonlinear optical properties through DFT calculations. This indicates potential applications in material sciences, especially in the area of electronics and optics (Ahmad et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Future research on this compound could involve exploring its potential bioactive properties, given the interest in pyrrolopyrazine derivatives in medicinal chemistry. Additionally, further synthetic work could explore the range of functional groups that can be added to the bromophenyl and m-tolyl positions .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQWFIQXRKGSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

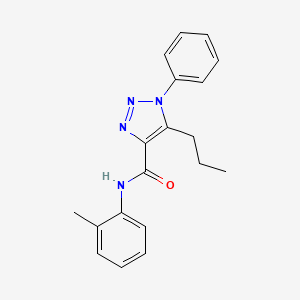

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

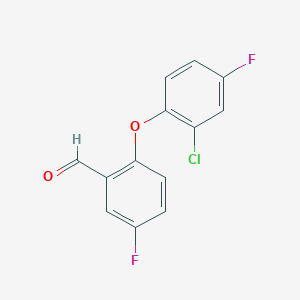

![1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2462126.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)

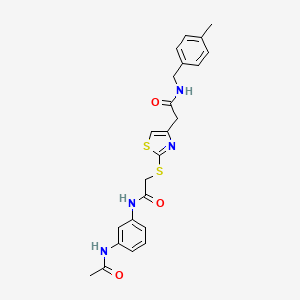

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)

![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)